molecular formula C19H13N5O B11973624 N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide CAS No. 303059-25-8

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide

Cat. No.: B11973624
CAS No.: 303059-25-8
M. Wt: 327.3 g/mol
InChI Key: GBWKPEMZCOBPPM-UHFFFAOYSA-N
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Description

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of pyrimidobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide
  • N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide
  • N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide

Uniqueness

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a cyanopyrimido and benzimidazole core with a methylbenzamide group makes it a versatile compound for various applications .

Properties

CAS No.

303059-25-8

Molecular Formula

C19H13N5O

Molecular Weight

327.3 g/mol

IUPAC Name

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide

InChI

InChI=1S/C19H13N5O/c1-12-6-8-13(9-7-12)18(25)22-17-14(10-20)11-24-16-5-3-2-4-15(16)21-19(24)23-17/h2-9,11H,1H3,(H,21,22,23,25)

InChI Key

GBWKPEMZCOBPPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N

Origin of Product

United States

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